Cas no 58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-)

1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- structure
58139-12-1 structure
Nome del prodotto:1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
Numero CAS:58139-12-1
MF:C20H26O7
MW:378.416246891022
CID:379862
PubChem ID:405099

1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
    • (-)-Carinol
    • Carinol
    • NSC-722053
    • 58139-12-1
    • (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
    • 1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
    • NSC722053
    • CHEMBL1760592
    • SCHEMBL1905743
    • (2S,3S)-2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,2,4-triol
    • 2,3-Bis(4-hydroxy-3-methoxybenzyl)-1,2,4-butanetriol #
    • 4,4',8,9,9'-Pentahydroxy-3,3'-dimethoxylignan
    • 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
    • 2,3-Bis(4-hydroxy-3-methylphenyl)methyl-1,2,4-butanetriol, 9CI
    • INPPVVSEQRZCLJ-UHFFFAOYSA-N
    • CHEBI:172610
    • TS-10205
    • (2S,3S)-2,3-bis((4-hydroxy-3-methoxyphenyl)methyl)butane-1,2,4-triol
    • Inchi: InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3/t15-,20+/m0/s1
    • Chiave InChI: INPPVVSEQRZCLJ-MGPUTAFESA-N
    • Sorrisi: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O

Proprietà calcolate

  • Massa esatta: 378.16788
  • Massa monoisotopica: 378.16785316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 9
  • Complessità: 435
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 120Ų
  • XLogP3: 1.5

Proprietà sperimentali

  • PSA: 119.61

1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN7089-200 mg
Alashinol G
58139-12-1 99.53%
200mg
¥ 26,654 2023-07-11
TargetMol Chemicals
TN7089-10 mg
Alashinol G
58139-12-1 99.53%
10mg
¥ 4,387 2023-07-11
TargetMol Chemicals
TN7089-50 mg
Alashinol G
58139-12-1 99.53%
50mg
¥ 11,847 2023-07-11
TargetMol Chemicals
TN7089-1 ml * 10 mm
Alashinol G
58139-12-1 99.53%
1 ml * 10 mm
¥ 2990 2024-07-20
Aaron
AR01T0H5-1mg
1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
58139-12-1 95%
1mg
$319.00 2025-02-12
TargetMol Chemicals
TN7089-1mg
Alashinol G
58139-12-1 99.53%
1mg
¥ 1300 2024-07-20
TargetMol Chemicals
TN7089-50mg
Alashinol G
58139-12-1 99.53%
50mg
¥ 9330 2024-07-20
TargetMol Chemicals
TN7089-5 mg
Alashinol G
58139-12-1 99.53%
5mg
¥ 2,925 2023-07-11
TargetMol Chemicals
TN7089-5mg
Alashinol G
58139-12-1 99.53%
5mg
¥ 2920 2024-07-20
TargetMol Chemicals
TN7089-100mg
Alashinol G
58139-12-1 99.53%
100mg
¥ 17769 2023-09-15

1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:58139-12-1)Alashinol G
TBW01792
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta